Pentyl 2-cyanoacrylate
Description
Overview of Alkyl 2-Cyanoacrylate Monomers
Alkyl 2-cyanoacrylates are a class of vinyl monomers characterized by their high reactivity and immediate adhesive properties. nih.gov This reactivity stems from the molecular structure, specifically the presence of two electron-withdrawing groups—the cyano (CN) and the carboxyl ester (COOR) groups—attached to the same unsaturated carbon-carbon double bond. researchgate.net This configuration makes the monomer highly susceptible to anionic polymerization, which can be initiated by weak bases like water. researchgate.netpcbiochemres.com In fact, the moisture present on most surfaces at room temperature is sufficient to trigger rapid polymerization, leading to the formation of strong polymer chains and the well-known adhesive qualities of these compounds. nih.govraajournal.com
The synthesis of alkyl 2-cyanoacrylates is typically achieved through a Knoevenagel condensation reaction. researchgate.net This process involves reacting an alkyl cyanoacetate (B8463686) with formaldehyde (B43269) in the presence of a basic catalyst to form a low-molecular-weight polymer. researchgate.net This polymer is then subjected to high temperatures to crack it, followed by redistillation to yield the monomer, which is stabilized to prevent premature repolymerization. researchgate.net
The properties of alkyl 2-cyanoacrylates can be tuned by altering the alkyl group. Longer alkyl chains generally result in a more flexible cured adhesive. wikipedia.org This versatility has led to their use in a wide range of applications, from industrial and household adhesives to medical and forensic uses. raajournal.comwikipedia.org For instance, short-chain variants like methyl and ethyl 2-cyanoacrylate are common in "super glues," while longer-chain versions such as n-butyl and 2-octyl 2-cyanoacrylate are used in medical applications as tissue adhesives. nih.gov
Significance of Pentyl 2-Cyanoacrylate within the Cyanoacrylate Family in Research Contexts
Within the broader family of cyanoacrylates, this compound holds significance in research due to its specific properties and potential applications. Like its counterparts, it is used in the manufacturing of instant adhesives, valued for its ability to bond materials quickly upon exposure to moisture. lookchem.com Its high strength and resistance to heat and impact make it a subject of interest for various industrial products and applications. lookchem.com
In the medical field, while n-butyl and 2-octyl cyanoacrylates are the most prominently researched and FDA-approved for topical applications, other variants like pentyl and iso-amyl cyanoacrylate are also being investigated. raajournal.comresearchgate.net Research has explored the potential of this compound in areas such as tissue adhesion for wound closure. lookchem.com The length of the alkyl chain influences the biocompatibility and degradation rate of the resulting polymer, with longer chains generally leading to more flexible and slower-degrading adhesives. wikipedia.org
Furthermore, research extends to the synthesis and modification of cyanoacrylate structures to develop novel compounds with specific properties. For example, studies have involved the synthesis of 2-cyanoacrylate compounds containing substituted pyrazolyl or 1,2,3-triazolyl moieties, with pentyl esters being among the variations explored for potential herbicidal activities. nih.gov
Current State of Academic Research on this compound
Current academic research on this compound is multifaceted, spanning from its fundamental chemical properties to its application in various fields. A significant area of investigation is its use in medical adhesives. lookchem.com While not as extensively studied as some other alkyl 2-cyanoacrylates, there is ongoing interest in its potential as a tissue adhesive. lookchem.com
Another avenue of research involves the synthesis of highly pure alkyl 2-cyanoacrylates, including this compound, for specialized applications such as surgical glues and coatings for pharmaceutical formulations. google.com Patented processes describe methods to achieve purities of 98-100% by controlling the polymerization and depolymerization steps. google.com
The polymerization kinetics and mechanisms of cyanoacrylates, including this compound, continue to be a subject of study. Understanding both the rapid anionic polymerization, which is key to its adhesive properties, and the more synthetically versatile radical polymerization is crucial for developing new applications. researchgate.netnih.gov Research into the radical polymerization of these monomers is particularly active, as it opens up possibilities for creating novel polymers and nanoparticles. nih.gov
Additionally, this compound is included in broader studies on the biological activities of novel 2-cyanoacrylate derivatives. For instance, recent research has focused on synthesizing and evaluating the herbicidal properties of new 2-cyanoacrylate compounds, where the pentyl ester is one of the structural variations being tested. nih.govresearchgate.net
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 6701-15-1 lookchem.com |
| Molecular Formula | C9H13NO2 lookchem.com |
| Molecular Weight | 167.20502 g/mol lookchem.com |
| Boiling Point | 251.1°C at 760 mmHg lookchem.com |
| Flash Point | 110.9°C lookchem.com |
| Density | 0.99 g/cm³ lookchem.com |
| Vapor Pressure | 0.0208 mmHg at 25°C lookchem.com |
| Refractive Index | 1.445 lookchem.com |
Structure
3D Structure
Properties
CAS No. |
6701-15-1 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
pentyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C9H13NO2/c1-3-4-5-6-12-9(11)8(2)7-10/h2-6H2,1H3 |
InChI Key |
SXRFXXNXVPFXDU-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C(=C)C#N |
Canonical SMILES |
CCCCCOC(=O)C(=C)C#N |
Other CAS No. |
6701-15-1 |
Origin of Product |
United States |
Synthesis and Monomer Stabilization of Pentyl 2 Cyanoacrylate
Synthetic Routes for Pentyl 2-Cyanoacrylate Monomer
The primary industrial method for synthesizing this compound is the Knoevenagel condensation reaction. vulcanchem.comraajournal.com This reaction is a cornerstone of organic chemistry for forming carbon-carbon double bonds.
Condensation Reactions in Cyanoacrylate Synthesis
The synthesis of this compound typically involves the reaction of pentyl cyanoacetate (B8463686) with a source of formaldehyde (B43269), such as paraformaldehyde. This reaction is a base-catalyzed condensation that initially forms a low molecular weight polymer or oligomer. researchgate.net The process is carefully controlled to manage the exothermic nature of the reaction and to optimize the yield of the prepolymer.
Following the condensation, the resulting oligomer is subjected to thermal depolymerization, often referred to as "cracking," under reduced pressure and at high temperatures, typically ranging from 150°C to 240°C. afinitica.com This process breaks down the polymer back into its monomeric units. The depolymerization is carried out in the presence of acidic stabilizers, such as phosphorus pentoxide, to prevent immediate repolymerization of the highly reactive monomer. afinitica.com The crude this compound monomer is then collected as a distillate.
Recent advancements in Knoevenagel condensation have explored various catalytic systems to improve efficiency and yield, including the use of ionic liquids like diisopropylethylammonium acetate (B1210297) (DIPEAc) which can facilitate the reaction under milder conditions. scielo.org.mxjmcs.org.mx
Purification Strategies for High-Purity this compound
Achieving a high degree of purity is critical for the performance and stability of this compound. The primary method for purification is fractional distillation under reduced pressure. afinitica.comderpharmachemica.com This process separates the monomer from residual starting materials, catalysts, and byproducts from the synthesis and depolymerization steps.
To prevent polymerization during distillation, a combination of anionic and radical polymerization inhibitors is added to the crude monomer. google.com The selection of these inhibitors is crucial, and ideally, they should have boiling points close to that of the this compound to ensure they remain effective throughout the distillation process. google.com For instance, a method for purifying 2-cyanoacrylates suggests using a polymerization inhibitor with a boiling point within ±12°C of the boiling point of the cyanoacrylate. google.com
After distillation, the purified monomer is a clear, colorless liquid. ge-iic.com Further purification techniques can include chromatography on alumina (B75360) or silica (B1680970) gel, though distillation remains the principal industrial method. nih.gov
Stabilization Chemistries of this compound Monomer
Due to its high reactivity, this compound is susceptible to both anionic and free-radical polymerization. Therefore, a sophisticated stabilization system is essential to ensure adequate shelf life and prevent premature curing. reading.ac.ukbsi-inc.com
Inhibitors for Anionic Polymerization of this compound
Anionic polymerization is the primary curing mechanism for cyanoacrylates, initiated by weak bases such as water or alcohols. raajournal.com To prevent this, acidic stabilizers are added to the monomer. These inhibitors function by neutralizing any basic species present.
Common anionic polymerization inhibitors include acidic gases like sulfur dioxide and nitric oxide, which are often used during the manufacturing process. derpharmachemica.comgoogle.com Liquid-phase anionic inhibitors are also crucial for storage stability. These can include a range of protonic acids (e.g., methanesulfonic acid, p-toluenesulfonic acid) and Lewis acids. google.com Boron trifluoride and its complexes are also effective anionic inhibitors. nih.gov More recently, compounds like 2-oxo-1,3,2-dioxathiolanes have been investigated as anionic polymerization inhibitors. google.com The concentration of these inhibitors must be carefully controlled, as an excess can overly stabilize the monomer, leading to slow curing speeds upon application. raajournal.com
| Anionic Polymerization Inhibitor | Type | Function |
| Sulfur Dioxide (SO₂) | Acidic Gas | Neutralizes basic initiators in the vapor and liquid phase. derpharmachemica.comgoogle.com |
| Methanesulfonic Acid | Protonic Acid | Provides acidic environment to inhibit anionic polymerization. google.com |
| p-Toluenesulfonic Acid | Protonic Acid | Acts as a strong acid to prevent premature polymerization. google.com |
| Boron Trifluoride (BF₃) Complexes | Lewis Acid | Scavenges nucleophiles that initiate anionic polymerization. nih.gov |
| 1,3-Propanesultone | Sulfonate | Suppresses anionic polymerization. vulcanchem.com |
| Acetic Acid | Carboxylic Acid | Acts as a weak acid inhibitor. vulcanchem.com |
Inhibitors for Free Radical Polymerization of this compound
Although less common than anionic polymerization, free-radical polymerization can be initiated by factors such as heat, light, or the presence of radical species. To counteract this, free-radical inhibitors are incorporated into the formulation.
Phenolic compounds are the most widely used free-radical inhibitors. google.com These include hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT). google.com These molecules act as radical scavengers, reacting with and neutralizing free radicals before they can initiate a polymerization chain reaction. Often, a combination of free-radical inhibitors is used to provide synergistic stabilization. google.com For example, a combination of hydroquinone and BHA is common. google.com
| Free Radical Polymerization Inhibitor | Type | Function |
| Hydroquinone | Phenolic | Scavenges free radicals to prevent polymerization. google.comgoogle.com |
| Butylated Hydroxyanisole (BHA) | Phenolic | Acts as a radical scavenger, often used in combination with hydroquinone. google.comgoogle.com |
| Butylated Hydroxytoluene (BHT) | Phenolic | Another common phenolic antioxidant used for stabilization. google.com |
| p-Methoxyphenol (MEHQ) | Phenolic | A widely used free-radical stabilizer. google.com |
Impact of Stabilizer Systems on Monomer Reactivity and Storage Stability
The selection and concentration of stabilizers have a direct impact on both the storage stability and the ultimate reactivity (cure speed) of the this compound monomer. An effective stabilizer system must strike a balance: it needs to be potent enough to prevent polymerization during storage, which can be for up to a year or more, but not so potent that it significantly retards the desired rapid polymerization upon application. gluegun.com
The stability of cyanoacrylate adhesives is temperature-dependent, with storage at lower temperatures (e.g., refrigeration at 3-5°C) significantly prolonging shelf life. reading.ac.uk High temperatures, exposure to moisture, and direct sunlight should be avoided during storage as they can overcome the stabilizer system and lead to premature polymerization. ge-iic.com The interplay between the anionic and free-radical inhibitor packages is complex, and their concentrations are carefully optimized to ensure the final product meets performance specifications for both shelf life and cure speed. raajournal.com For instance, an excess of anionic inhibitor can lead to over-stabilization, resulting in unacceptably long fixture times. google.com Conversely, insufficient stabilization will lead to a shortened shelf life and potentially a product that has polymerized in its container. reading.ac.uk
Polymerization Mechanisms of Pentyl 2 Cyanoacrylate
Anionic Polymerization of Pentyl 2-Cyanoacrylate
Anionic polymerization is the predominant pathway for the curing of this compound. This process is initiated by even weak nucleophiles and proceeds rapidly to form a high molecular weight polymer. raajournal.com The extreme reactivity of the monomer means that even trace amounts of moisture on a surface can trigger polymerization. nih.govkrylex.com
The initiation of this compound polymerization can be triggered by a variety of nucleophilic species. The high electrophilicity of the β-carbon of the monomer's double bond makes it highly susceptible to attack by anions and weak bases. nih.gov
Common initiators include:
Hydroxide (B78521) ions (OH⁻): Moisture present in the atmosphere or on the surface of substrates is a common initiator. krylex.compcbiochemres.com Water acts as a weak nucleophile, attacking the electrophilic carbon of the cyanoacrylate monomer and breaking the carbon-carbon double bond. This creates a carbanion on one end of the molecule. pcbiochemres.compcbiochemres.com
Weak bases: Amines and phosphines can also initiate polymerization. pcbiochemres.compcbiochemres.com These nucleophiles add to the monomer, leading to the formation of a propagating carbanion. nih.govpcbiochemres.com
Alcohols: Alcohols can also act as initiators for the polymerization process. nih.gov
Other anions: Species like bromide ions can also initiate the polymerization. pcbiochemres.compcbiochemres.com
The initiation process involves the conjugate addition of the nucleophile to the this compound monomer. This results in the formation of a propagating carbanion on the α-carbon, which then continues the polymerization process. pcbiochemres.compcbiochemres.com
Following initiation, the newly formed carbanion attacks another this compound monomer molecule. nih.govpcbiochemres.com This propagation step involves a nucleophilic addition where the carbanion adds to the β-carbon of a new monomer, regenerating the carbanion at the α-carbon of the newly added unit. pcbiochemres.com This process repeats, leading to the rapid formation of long polymer chains. nih.govpcbiochemres.com
A crucial factor in the high reactivity of cyanoacrylates is the stability of the propagating carbanion. The negative charge on the α-carbon is effectively delocalized through resonance by the adjacent electron-withdrawing nitrile (-CN) and ester (-COOR) groups. nih.govmdpi.com This resonance stabilization lowers the activation energy for propagation, contributing to the extremely fast polymerization rates observed for these monomers. nih.govmdpi.com The propagating carbanion is considered "living" in the absence of termination or chain transfer reactions, meaning it remains active and capable of adding more monomer units. bris.ac.uk
The polymerization of cyanoacrylates is a highly exothermic process, releasing a significant amount of heat. pcbiochemres.com This is due to the conversion of a π-bond in the monomer to a σ-bond in the polymer, which is an energetically favorable process. The thermal behavior of the resulting poly(this compound) is complex. While the polymerization itself is thermodynamically favorable, the polymer can undergo thermal degradation through a depolymerization or "unzipping" mechanism, which is essentially a retro-polymerization that reforms the monomer. mdpi.com The ceiling temperature (Tc), the temperature at which the rate of polymerization equals the rate of depolymerization, is an important thermodynamic parameter. For poly(ethyl 2-cyanoacrylate), the Tc has been measured as 276 °C, although degradation can begin at lower temperatures around its glass transition temperature (Tg) of approximately 150 °C. mdpi.com
Kinetic studies on the anionic polymerization of alkyl 2-cyanoacrylates have revealed exceptionally high propagation rate coefficients (kp). For instance, solution polymerizations of n-butyl 2-cyanoacrylate in tetrahydrofuran (B95107) (THF) at 20 °C, initiated by tetrabutylammonium (B224687) salts, showed kp values close to 10⁶ L·mol⁻¹·s⁻¹. mdpi.com This is significantly greater than the kp for the anionic polymerization of methyl methacrylate (B99206) under similar conditions. mdpi.com The high reactivity is attributed to the strong electron-withdrawing nature of the cyano and ester groups. mdpi.commpg.de The type of alkyl group in the ester can influence the polymerization rate. raajournal.com
The kinetics of this compound polymerization are highly sensitive to environmental conditions.
Humidity: As moisture is a common initiator, the relative humidity of the environment plays a critical role. krylex.comresearchgate.net Low humidity (less than 30%) can significantly increase the setting time, while very high humidity (greater than 80%) can lead to a "shock polymerization," resulting in a weaker adhesive bond. krylex.com The optimal humidity range for curing is typically between 40% and 70%. krylex.com
Temperature: Temperature affects the rate of the chemical reaction. An increase in temperature generally accelerates the polymerization process, potentially halving the polymerization time for every 10°C increase. krylex.compcbiochemres.com The optimal curing temperature is generally considered to be between 20 and 24°C. krylex.com However, some studies have shown that for vapor phase polymerization, a lower temperature can lead to a higher amount of polymer formation. researchgate.net The effect of temperature can also depend on the specific polymerization conditions. researchgate.net
pH: The pH of the substrate or environment significantly impacts polymerization. Anionic polymerization is inhibited by acidic conditions. google.com Weak acids can slow down the polymerization, while strong acids can completely halt it. pcbiochemres.combris.ac.uk Conversely, basic conditions promote polymerization. The molecular weight of the resulting polymer can be affected by the pH. mdpi.com For some applications, a neutral pH of around 7.4 provides a good balance for curing rate and adhesive performance. nih.gov
Conventional anionic polymerization of cyanoacrylates, while rapid, often leads to polymers with broad molecular weight distributions and uncontrolled chain-end functionalities due to the high reactivity and multiple initiation pathways. mpg.de Achieving a controlled or "living" polymerization, where termination and chain transfer reactions are minimized, is a significant challenge but offers the ability to synthesize well-defined polymer architectures. nih.gov
Recent research has explored several strategies to achieve controlled living anionic polymerization of cyanoacrylates:
Frustrated Lewis Pairs (FLPs): Hydrogenated FLPs have been used as initiators to achieve controlled living ionic polymerization of various cyanoacrylates. nih.govresearchgate.netrsc.org This method allows for the synthesis of homopolymers and block copolymers with narrow molecular weight distributions by reducing the exceptionally fast propagation rate. nih.govresearchgate.net The Lewis acid component of the FLP is thought to stabilize the propagating anion. nih.gov
Superbase-activated Initiators: The use of superbases in minute quantities to activate a functional initiator, such as thiophenol, has been shown to enable the synthesis of well-defined poly(alkyl cyanoacrylate)s. mpg.deresearcher.life This approach allows for adjustable molecular weights and moderate dispersities for both homopolymers and block copolymers, with the selective initiation confirmed by analytical techniques. mpg.de
These advanced methodologies represent a significant step towards the precise control of poly(cyanoacrylate) structures, which is crucial for specialized applications.
Free Radical Polymerization of this compound
While anionic polymerization is the more common and spontaneous mechanism for cyanoacrylates, free radical polymerization is also possible, though it requires specific conditions to be synthetically useful. nih.govresearchgate.net This method is particularly valuable for creating copolymers with unique properties that are not achievable through anionic polymerization. mdpi.com
Successful free radical polymerization of cyanoacrylates necessitates the stringent exclusion of weak bases like moisture and alcohols, which would otherwise initiate competing and much faster anionic polymerization. raajournal.com Therefore, the reaction must be carried out under acidic conditions to inhibit anionic pathways. nih.govresearchgate.net
A variety of radical initiators can be used, with peroxides and certain azo compounds being common choices. libretexts.org For instance, azobisisobutyronitrile (AIBN) has been employed as an initiator in the radical polymerization of methyl 2-cyanoacrylate, in conjunction with an anionic inhibitor like a boron trifluoride acetic acid complex. nih.govmdpi.com Another example is the use of tert-butyl-peroxy-2-ethylhexanoate (TBBO) in tetrahydrofuran (THF) at room temperature, although in such cases, the potential for concurrent anionic polymerization must be carefully considered if an anionic inhibitor is not used. mdpi.com
The kinetics of radical polymerization of cyanoacrylates are notable. For example, the bulk polymerization of ethyl 2-cyanoacrylate at 30°C, in the presence of anionic inhibitors such as acetic acid or 1,3-propanesultone, yielded high propagation rate coefficients (kp) of approximately 1610-1622 L·mol⁻¹·s⁻¹ and termination rate coefficients (kt) around 4.04-4.11 × 10⁸ L·mol⁻¹·s⁻¹. mdpi.com These values indicate that the radical polymerization proceeds rapidly once initiated under the correct conditions.
A significant advantage of radical polymerization is the ability to copolymerize cyanoacrylates with other vinyl monomers, leading to polymers with tailored properties. mdpi.com The kinetics of such copolymerizations are described by reactivity ratios (r₁ and r₂), which indicate the preference of a propagating chain ending in one monomer to add another molecule of the same monomer (self-propagation) versus the other monomer (cross-propagation). mdpi.comnih.gov
The International Union of Pure and Applied Chemistry (IUPAC) provides standardized methods for determining these reactivity ratios from copolymer composition data, which can be obtained from experiments conducted at varying initial monomer compositions and conversions. iupac.org
For cyanoacrylates, extensive studies have been conducted on their copolymerization with various monomers. For instance, the reactivity ratios for methyl 2-cyanoacrylate (M₁) with methyl methacrylate (MMA) (M₂) at 60°C using AIBN were reported as r₁ = 0.25 and r₂ = 0.04. mdpi.com Similarly, for ethyl 2-cyanoacrylate and MMA, the simulated reactivity ratios were r₁ = 0.15 and r₂ = 0.02. mdpi.com These low values, particularly for r₂, suggest a strong tendency towards alternation in the copolymer chain. mdpi.com
The Alfrey-Price Q-e scheme provides a semi-empirical method to predict monomer reactivity. For methyl 2-cyanoacrylate, the reported Q (resonance stabilization factor) and e (polarity factor) values are 4.91 and 0.91, respectively. mdpi.com These values can be used to estimate reactivity ratios for copolymerization with other monomers where experimental data is unavailable.
Table 1: Reactivity Ratios of Cyanoacrylates (M₁) with Various Vinyl Monomers (M₂) at 60°C
| Cyanoacrylate (M₁) | Comonomer (M₂) | r₁ | r₂ |
|---|---|---|---|
| Methyl 2-cyanoacrylate | Methyl Methacrylate (MMA) | 0.25 | 0.04 |
| Ethyl 2-cyanoacrylate | Methyl Methacrylate (MMA) | 0.15 | 0.02 |
Zwitterionic Polymerization Pathways in Cyanoacrylate Systems
Zwitterionic polymerization is a key mechanism for cyanoacrylates, particularly when initiated by neutral nucleophiles such as tertiary amines (e.g., pyridine) and phosphines. nih.govacs.orgresearchgate.net In this pathway, the initiator adds to the monomer, forming a zwitterionic species that contains both a positive (from the initiator) and a negative (carbanion) charge within the same molecule. acs.org This zwitterion then propagates the polymerization.
The nature of the initiator significantly influences the polymerization kinetics and the properties of the resulting polymer. researchgate.net For instance, studies on the polymerization of butyl cyanoacrylate initiated by phosphines and amines have shown that these bases initiate by addition, forming zwitterionic propagating species. acs.org The presence of water can also affect the zwitterionic polymerization of butyl cyanoacrylates, and in high concentrations, water itself can initiate the polymerization of ethyl cyanoacrylate. researchgate.netafinitica.com
Photoinitiation can also lead to zwitterionic polymerization. For example, pyridinium (B92312) salts can act as photoinitiators for the anionic polymerization of alkyl cyanoacrylates, proceeding through a zwitterionic mechanism. acs.orgacs.org Irradiation of a solution containing ethyl cyanoacrylate, a photosensitizer like anthracene, and a pyridinium salt leads to the formation of a species capable of initiating zwitterionic polymerization. acs.orgacs.org
Interfacial Polymerization Phenomena of this compound
Interfacial polymerization is a prominent feature of cyanoacrylates, occurring rapidly when the liquid monomer comes into contact with a surface containing initiating species, such as the moisture typically present on most materials. nih.govpcbiochemres.com This phenomenon is the basis for their use as "superglues."
For this compound, like other n-alkyl α-cyanoacrylates, polymerization at an interface, such as an oil-water interface, can lead to the formation of polymer films. nih.gov The morphology of these films can vary. Studies on n-butyl cyanoacrylate have detailed a two-phase polymerization process when the glue comes into contact with an ionic solution: an initial, rapid interfacial polymerization at the liquid-liquid interface, followed by a slower volumetric polymerization where a reaction front propagates through the bulk of the monomer. nih.gov
Recent research has demonstrated a method for creating tunable thin polymer films through the interfacial polymerization of cyanoacrylates at a surfactant-laden air-water interface. uni.lu In this process, exposing a cationic surfactant-containing water surface to cyanoacrylate vapors leads to surfactant-modulated anionic polymerization, resulting in the formation of a thin polymer film. uni.lu This highlights the ability to control and manipulate the interfacial polymerization of cyanoacrylates to create structured materials.
Characterization of Poly Pentyl 2 Cyanoacrylate Polymers
Molecular Weight and Molecular Weight Distribution Analysis
The molecular weight and its distribution in poly(pentyl 2-cyanoacrylate) are critical determinants of its physical and mechanical properties. The polymerization of alkyl 2-cyanoacrylates can proceed through different mechanisms, primarily anionic and free-radical polymerization, each yielding polymers with distinct molecular weight profiles. afinitica.comnih.gov
Anionic polymerization, often initiated by weak bases like moisture, is characterized by a rapid reaction rate and the formation of high molecular weight polymers, typically in the range of 10^5 to 10^7 g·mol−1. mdpi.com However, this process can be sensitive to reaction conditions, and in solution, a phenomenon of depolymerization-repolymerization can occur, leading to a broader molecular weight distribution or the formation of lower molecular weight "daughter" polymers. afinitica.commdpi.com This occurs as the polymer chain terminus can deprotonate and "unzip," followed by repolymerization of the monomer. afinitica.com
Free-radical polymerization, conducted in the presence of an anionic inhibitor to prevent the faster anionic mechanism, offers an alternative route. afinitica.com The molecular weight of polymers produced via this method is influenced by factors such as initiator concentration and reaction temperature. nih.gov
The molecular weight of poly(alkyl 2-cyanoacrylates) can be influenced by the pH of the polymerization medium, although temperature does not have a significant effect. nih.gov For instance, in the synthesis of poly(isobutyl 2-cyanoacrylate) nanoparticles, slight variations in pH were found to dramatically affect particle size and polymer characteristics. dntb.gov.ua
| Polymerization Method | Typical Molecular Weight Range (g/mol) | Key Influencing Factors |
|---|---|---|
| Anionic Polymerization | 100,000 - 10,000,000 | Initiator type, solvent, presence of acidic or basic species |
| Free-Radical Polymerization | Varies with conditions | Initiator concentration, temperature, presence of chain transfer agents |
Glass Transition Temperature (Tg) in Poly(alkyl 2-cyanoacrylates)
The glass transition temperature (Tg) is a crucial thermal property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(alkyl 2-cyanoacrylates), the Tg is significantly influenced by the length of the alkyl side chain. nih.gov Generally, as the length of the alkyl ester group increases, the Tg of the polymer decreases. afinitica.com This is due to the increased flexibility and free volume introduced by the longer alkyl chains, which act as internal plasticizers.
While specific data for poly(this compound) is not extensively reported, the trend observed in the homologous series of poly(alkyl 2-cyanoacrylates) allows for an estimation of its Tg. For example, poly(methyl 2-cyanoacrylate) has a high Tg, whereas polymers with longer alkyl chains like n-butyl and 2-octyl have progressively lower Tg values. nih.gov The Tg is also dependent on the method of polymerization and the molecular weight of the polymer, with higher molecular weight polymers generally exhibiting higher Tg values. afinitica.com
| Poly(alkyl 2-cyanoacrylate) | Alkyl Group | Reported Glass Transition Temperature (°C) |
|---|---|---|
| Poly(methyl 2-cyanoacrylate) | -CH₃ | 160 |
| Poly(ethyl 2-cyanoacrylate) | -C₂H₅ | 150 |
| Poly(n-butyl 2-cyanoacrylate) | -C₄H₉ | 130 |
| Poly(allyl 2-cyanoacrylate) | -CH₂CH=CH₂ | 90 |
| Poly(2-octyl 2-cyanoacrylate) | -C₈H₁₇ | 10 |
Note: This table presents data for various poly(alkyl 2-cyanoacrylates) to illustrate the trend in glass transition temperature with increasing alkyl chain length. The Tg for poly(this compound) would be expected to fall between that of the butyl and octyl derivatives.
Polymer Morphology and Nanostructure Formation
Poly(this compound) can be formulated into various morphologies, with significant interest in the formation of nanoparticles for biomedical applications. nih.gov The synthesis of these nanoparticles is often achieved through emulsion or miniemulsion polymerization, where the monomer is dispersed in an aqueous medium and polymerized to form solid particles. kashanu.ac.irnih.gov
The morphology of the resulting nanoparticles, whether they are nanospheres or nanocapsules, is dependent on the polymerization conditions. vulcanchem.com Factors such as the type and concentration of surfactants, the pH of the polymerization medium, and the presence of co-solvents can influence the final particle size, shape, and surface characteristics. kashanu.ac.ir For instance, in the preparation of poly(alkylcyanoacrylate) nanoparticles, the pH of the polymerization medium was found to be a key parameter in controlling particle size and the association of stabilizing agents like polyethylene (B3416737) glycol (PEG). dntb.gov.ua The formation of colloidal nanoparticles from cyanoacrylates has shown great promise for applications in drug and vaccine delivery. nih.gov
Relationships between Monomer Structure, Polymerization Conditions, and Resulting Polymer Properties
The properties of poly(this compound) are a direct consequence of the interplay between the structure of the this compound monomer and the conditions under which it is polymerized.
Monomer Structure: The pentyl group in the monomer imparts a degree of hydrophobicity and flexibility to the resulting polymer. As observed with other poly(alkyl 2-cyanoacrylates), a longer alkyl chain generally leads to a lower glass transition temperature, increased solubility in non-polar solvents, and a slower degradation rate. afinitica.comafinitica.com The presence of both a cyano and an ester group on the same carbon atom of the vinyl group makes the monomer highly susceptible to anionic polymerization. nih.gov
Polymerization Conditions: The choice of polymerization method (anionic vs. radical) and the specific conditions (e.g., initiator, solvent, temperature, pH) have a profound impact on the final polymer properties. afinitica.comafinitica.com Anionic polymerization typically yields high molecular weight polymers but can be difficult to control. mdpi.com The pH of the polymerization medium is a critical factor, especially in aqueous systems for nanoparticle synthesis, affecting both the polymerization rate and the characteristics of the resulting nanoparticles. nih.gov The use of different initiators can also lead to polymers with different end-groups, which in turn can affect the polymer's stability and degradation behavior. nih.gov For example, the degradation of poly(alkyl 2-cyanoacrylates) is understood to proceed via hydrolytic scission of the polymer chain. afinitica.com
Degradation and Depolymerization of Poly Pentyl 2 Cyanoacrylate
Hydrolytic Degradation Mechanisms of Poly(alkyl 2-cyanoacrylates)
The hydrolytic degradation of poly(alkyl 2-cyanoacrylates), including the pentyl homolog, is a significant process that occurs in the presence of water or moisture. mdpi.comfiveable.meresearchgate.net This degradation is essentially a chain scission process driven by the reaction of water with the polymer backbone. johnshopkins.eduafinitica.comafinitica.comscispace.com The mechanism is understood to involve the cleavage of the carbon-carbon backbone of the polymer chain. inchem.org
The process is notably accelerated in alkaline conditions. mdpi.comjohnshopkins.edu The initial step is proposed to be an attack by hydroxyl ions, which leads to a reverse Knoevenagel condensation reaction. inchem.org Even weak bases, such as water, can initiate this degradation process. scispace.com The susceptibility of the polymer to hydrolysis is a key consideration for its use in aqueous environments.
In vitro kinetic studies have demonstrated that the hydrolytic degradation of poly(alkyl 2-cyanoacrylates) results in the formation of two primary products: formaldehyde (B43269) and an alkyl cyanoacetate (B8463686). johnshopkins.eduafinitica.comafinitica.comscispace.comsemanticscholar.org For poly(pentyl 2-cyanoacrylate), these degradation products would therefore be formaldehyde and pentyl cyanoacetate. The formation of formaldehyde has been positively identified through the preparation of its derivatives. afinitica.com This hydrolytic scission of the polymer chain is a key factor in the biocompatibility and in vivo behavior of these polymers.
| Input Polymer | Degradation Condition | Primary Degradation Products |
| Poly(this compound) | Hydrolysis (aqueous environment) | Formaldehyde, Pentyl cyanoacetate |
Thermal Depolymerization Pathways, including Unzipping Mechanisms
Poly(alkyl 2-cyanoacrylates) exhibit relatively poor thermal stability and tend to degrade at temperatures slightly above their glass transition temperature. mdpi.com The primary mechanism of thermal degradation is not random chain scission but rather a depolymerization process often referred to as "unzipping". nih.govafinitica.commdpi.com This process is essentially a reverse polymerization that starts at the chain terminus, leading to the reformation of the monomer. nih.govresearchgate.net
The unzipping mechanism involves the sequential release of monomer units from the end of the polymer chain. mdpi.com This is facilitated by the presence of a tertiary carbon in the polymer backbone, which promotes the formation of stable radicals, thus favoring depolymerization. mdpi.com The process can be initiated at the chain origin, with a kinetic chain length that can be equal to the degree of polymerization. afinitica.com This depolymerization–repolymerization reaction can lead to a significant reduction in the molecular weight of the polymer. nih.govafinitica.com
Kinetics of Degradation and Factors Influencing Degradation Rate
The rate of degradation of poly(alkyl 2-cyanoacrylates) is influenced by several factors, including the chemical environment and the physical properties of the polymer. The rate of hydrolytic degradation is significantly faster in alkaline solutions compared to neutral or acidic conditions. johnshopkins.edu
The physical form of the polymer also plays a crucial role; for instance, powdery forms of the polymer degrade much more rapidly than films. researchgate.net Furthermore, the degradation kinetics are affected by whether the process occurs in a heterogeneous or homogeneous phase. afinitica.comraajournal.com In homogeneous solutions under alkaline conditions, the degradation rate is considerably higher than under neutral conditions. johnshopkins.eduafinitica.comafinitica.com
Key factors influencing the degradation rate include:
pH: The rate of hydrolytic degradation is greatly accelerated in basic (alkaline) solutions. mdpi.comjohnshopkins.edu
Alkyl Chain Length: The rate of degradation generally decreases as the length of the alkyl side chain increases. inchem.org
Physical Form: The surface area of the polymer exposed to the environment affects the degradation rate, with powders degrading faster than solid films. researchgate.net
Temperature: Higher temperatures generally increase the rate of both hydrolytic and thermal degradation. inchem.org
Comparative Degradation Studies across Alkyl 2-Cyanoacrylate Homologs
Comparative studies across the homologous series of poly(alkyl 2-cyanoacrylates) have revealed a distinct trend in their degradation behavior. The rate of hydrolytic degradation under neutral conditions decreases as the homologous series is ascended, meaning that polymers with longer alkyl chains degrade more slowly. johnshopkins.eduafinitica.comafinitica.com For instance, the degradation rate decreases with increasing alkyl chain length from methyl to isohexylcyanoacrylate. nih.gov This trend is consistent in both in vitro and in vivo studies. inchem.org
While lower alkyl homologs like poly(ethyl 2-cyanoacrylate) exhibit a faster degradation rate, higher alkyl homologs such as octyl cyanoacrylates degrade more slowly and consequently release formaldehyde at a lower rate. researchgate.net This difference in degradation rate is a critical factor in determining the suitability of a particular poly(alkyl 2-cyanoacrylate) for specific applications.
| Poly(alkyl 2-cyanoacrylate) Homolog | Relative Rate of Hydrolytic Degradation |
| Poly(methyl 2-cyanoacrylate) | Fastest |
| Poly(ethyl 2-cyanoacrylate) | Fast |
| Poly(butyl 2-cyanoacrylate) | Moderate |
| Poly(this compound) | Slow |
| Poly(octyl 2-cyanoacrylate) | Slowest |
Adhesion Science and Interfacial Interactions of Pentyl 2 Cyanoacrylate
Mechanisms of Adhesion to Diverse Substrate Classes
The exceptional bonding capabilities of cyanoacrylate adhesives, including pentyl 2-cyanoacrylate, stem from their rapid anionic polymerization initiated by weak bases such as moisture present on most surfaces. raajournal.comgoogle.comwikipedia.org This rapid curing process allows for the formation of strong adhesive joints with a wide array of materials. aronalpha.net
Role of Substrate Surface Chemistry in Adhesion Initiation
The initiation of adhesion for this compound is highly dependent on the surface chemistry of the substrate. The presence of moisture, specifically hydroxide (B78521) ions, on the substrate surface acts as a catalyst for the anionic polymerization of the cyanoacrylate monomer. wikipedia.orgpcbiochemres.com This reaction proceeds quickly, forming long, strong polymer chains that create the adhesive bond. wikipedia.orgpcbiochemres.com
The surface energy of the substrate also plays a significant role. High-energy surfaces, such as metals and glass, generally promote better wetting and adhesion of cyanoacrylate adhesives. pcbiochemres.compcbiochemres.com Conversely, low-energy surfaces like polyethylene (B3416737) and polypropylene (B1209903) can be more challenging to bond due to their chemically inert nature. pcbiochemres.compcbiochemres.com Surface treatments, such as plasma or corona treatment, can be employed to increase the surface energy of these materials and improve adhesion. pcbiochemres.compcbiochemres.com The cleanliness of the substrate is paramount, as contaminants like oils, grease, and dust can act as a barrier, impeding the formation of a strong bond. pcbiochemres.com
Interfacial Chemical Bonding and Ionic Interactions
At the molecular level, the adhesion of cyanoacrylates involves both physical and chemical interactions. On certain inorganic surfaces, such as aluminum oxide and silicon dioxide, the cyano and ester groups of the ethyl 2-cyanoacrylate molecule can form charge-transfer interactions, contributing to adhesion. nih.gov Following hydrolysis, where the ester group is converted to a carboxyl group, the adhesion strength can significantly increase on surfaces like copper oxide, aluminum oxide, and silicon dioxide due to enhanced charge-transfer interactions from the carboxyl and cyano groups. nih.govresearchgate.net
Studies using X-ray photoelectron spectroscopy (XPS) have indicated the formation of hydrogen bonds between the carbonyl group of ethyl cyanoacrylate and oxidized metal surfaces. researchgate.netresearchgate.net Furthermore, evidence of an ionic carboxylate (COO⁻) species at the interface with copper oxide and aluminum oxide suggests a more complex interaction involving hydrolysis and the formation of ionic bonds, which likely contributes significantly to the adhesive strength. researchgate.net On less reactive surfaces like gold, adhesion is primarily governed by weaker dispersion interactions. nih.gov
Influence of Substrate Topography and Porosity on Adhesion
Porous materials like wood, leather, and fabrics can absorb the liquid cyanoacrylate, which can reduce the bond strength if not properly managed. incurelab.com For such substrates, higher viscosity formulations may be more suitable to prevent excessive absorption and ensure a sufficient amount of adhesive remains at the bond line. raajournal.com Conversely, smooth, non-porous surfaces generally provide better contact for the adhesive to form a strong bond. pcbiochemres.com The thickness of the adhesive layer is also a critical factor; thin layers bond most effectively, while thick layers result in weaker bonds. wikipedia.org
Bioadhesion Mechanisms of Cyanoacrylates to Biological Substrates
Cyanoacrylates are widely used in the medical field as tissue adhesives due to their ability to bond strongly and rapidly to biological tissues. nih.govresearchgate.net This bioadhesion is a result of specific interactions with the components of living tissue.
Interactions with Proteinaceous Matrices and Tissue Components
The primary mechanism of bioadhesion for cyanoacrylates involves the covalent bonding between the cyanoacrylate monomer and functional groups present in tissue proteins, such as the primary amines of lysine (B10760008) side chains. mdpi.com This chemical reaction allows the adhesive to flow into the cracks and channels of the tissue surface, creating a strong and durable bond. mdpi.com The presence of water and other bodily fluids on the tissue surface readily initiates the anionic polymerization of the cyanoacrylate, leading to rapid wound closure. nih.gov
The length of the alkyl chain in the cyanoacrylate ester influences its properties as a bioadhesive. Longer-chain derivatives, such as octyl cyanoacrylate, degrade more slowly and form more flexible bonds compared to shorter-chain variants. wikipedia.orgnih.gov This slower degradation is associated with reduced tissue toxicity, as the breakdown products, including formaldehyde (B43269), are released more gradually. ntnu.no
Factors Affecting Bonding Efficiency in this compound Systems
Several factors can influence the bonding efficiency of this compound, affecting the strength and durability of the adhesive joint.
Key factors that influence the bonding efficiency include:
Substrate Type: The chemical composition and surface energy of the substrate are critical. pcbiochemres.compcbiochemres.com
Surface Preparation: A clean and properly prepared surface is essential for optimal adhesion. pcbiochemres.comincurelab.com
Bond Line Thickness: Thin, uniform layers of adhesive provide the strongest bonds. raajournal.comwikipedia.org
Curing Conditions: Temperature and humidity can affect the rate and extent of polymerization. pcbiochemres.compcbiochemres.com
Adhesive Formulation: The viscosity and presence of additives in the adhesive can be tailored for specific applications. raajournal.comwikipedia.org
Table 1: Factors Influencing this compound Adhesion
| Factor | Influence on Adhesion |
|---|---|
| Substrate Surface Energy | High surface energy (e.g., metals, glass) promotes better wetting and stronger adhesion. Low surface energy (e.g., polyethylene, polypropylene) can lead to weaker bonds without surface treatment. |
| Surface Cleanliness | Contaminants like oils, dust, and grease create a barrier and significantly reduce bond strength. |
| Surface Roughness | Microscale roughness can enhance mechanical interlocking and increase bond strength. Excessive smoothing may decrease adhesion. |
| Substrate Porosity | Porous materials can absorb the adhesive, potentially weakening the bond if not controlled. Higher viscosity formulations can mitigate this. |
| Moisture | The presence of moisture on the substrate surface is crucial for initiating the rapid anionic polymerization and curing of the adhesive. |
| Adhesive Layer Thickness | Thin, uniform adhesive layers result in the strongest bonds. Thick layers cure more slowly and form weaker joints. |
| Application Width | A wider application of the adhesive can significantly increase the load-bearing capacity of the bond. |
| Temperature | Higher temperatures generally accelerate the curing process, while lower temperatures can slow it down. |
| Humidity | Optimal humidity levels are necessary for consistent and reliable curing. Low humidity can slow the cure, while very high humidity can cause a rapid, exothermic reaction. |
Advanced Formulation and Modification Strategies for Pentyl 2 Cyanoacrylate
Copolymerization with Other Monomers for Property Modulation
Copolymerization is a key strategy for modifying the intrinsic properties of poly(pentyl 2-cyanoacrylate). By incorporating a second, different monomer into the polymer chains, it is possible to tailor the final characteristics of the adhesive, such as flexibility, thermal stability, and adhesion to specific substrates. While the primary polymerization mechanism for cyanoacrylates is anionic, radical polymerization can also be employed, particularly for creating copolymers. nih.govnih.gov
Research into the copolymerization of various alkyl 2-cyanoacrylates (ACAs) provides insight into the potential modifications for this compound. For instance, the radical copolymerization of ethyl 2-cyanoacrylate with methyl methacrylate (B99206) (MMA) has been shown to produce random copolymers with a tendency toward alternation. nih.gov The inclusion of MMA units in the polymer backbone can suppress the unzipping degradation of the polymer, leading to enhanced thermal stability. nih.gov Similarly, copolymerizing ACAs with flexible monomers, such as vinyl acetate (B1210297), can disrupt the rigidity of the pure poly(cyanoacrylate) chain, resulting in a less brittle and more pliable adhesive. nih.gov
The selection of a comonomer is critical for achieving the desired property modulation. The table below outlines potential comonomers and their likely effects on the properties of a this compound-based copolymer.
| Comonomer | Potential Property Modulation | Rationale |
| Methyl Methacrylate (MMA) | Increased thermal stability, altered refractive index. | MMA units in the polymer chain can hinder the depolymerization ("unzipping") process that is characteristic of pure poly(alkyl cyanoacrylates). nih.gov |
| Vinyl Acetate (VAc) | Increased flexibility, reduced brittleness. | The VAc monomer introduces a more flexible linkage into the polymer backbone, disrupting the rigid structure of the poly(cyanoacrylate). nih.gov |
| Other Alkyl Cyanoacrylates (e.g., 2-Octyl Cyanoacrylate) | Modified degradation rate, increased flexibility. | Copolymerizing with a longer-chain cyanoacrylate can alter the polymer's hydrophobicity and steric hindrance, affecting properties relevant to biomedical applications. |
| Allyl Cyanoacrylate | Enhanced high-temperature performance. | The allyl group provides a site for potential cross-linking, which can improve the thermal resistance of the final adhesive. nih.gov |
This table is based on established principles of alkyl 2-cyanoacrylate copolymerization; specific performance will vary based on copolymer composition and polymerization conditions.
Incorporation of Performance-Enhancing Additives (e.g., fillers, thickeners, plasticizers)
The performance of this compound adhesives can be significantly enhanced through the addition of various non-reactive and reactive components. These additives are incorporated to modify viscosity, improve toughness, increase flexibility, and enhance bond strength. specialchem.comturkchem.net
Thickeners are used to increase the viscosity of the liquid monomer, allowing for better gap-filling capabilities and preventing the adhesive from running on non-horizontal surfaces. google.com Polymethyl methacrylate (PMMA) and other methacrylic resins are commonly used as thickeners because they dissolve readily in the cyanoacrylate monomer while maintaining optical clarity. google.comgoogle.com Fumed silica (B1680970) is another effective thickening agent that imparts thixotropic properties, meaning the adhesive is shear-thinning—it flows when stress is applied but thickens at rest. elementis.com
Plasticizers are added to counteract the inherent brittleness of the cured poly(this compound). These small molecules integrate into the polymer matrix, increasing the free volume between polymer chains and lowering the glass transition temperature (Tg). turkchem.netspecialchem.com This results in a more flexible and impact-resistant bond. Common classes of plasticizers include benzoates, citrates, and phthalates. specialchem.comspecialchem.com The choice of plasticizer depends on its compatibility with the cyanoacrylate and the desired end-properties. turkchem.net
Fillers and other additives can be incorporated to confer a range of properties. For example, rubber particles can be added to create "toughened" or "rubber-toughened" cyanoacrylates with significantly improved impact and peel strength. Other additives can be used to promote adhesion to specific substrates.
The following table details common additives and their effects on this compound formulations.
| Additive Type | Example Compound(s) | Primary Function | Resulting Property Enhancement |
| Thickener | Polymethyl Methacrylate (PMMA), Fumed Silica | Increase viscosity, provide thixotropy. google.comdegacryl.com | Improved gap-fill, sag (B610663) resistance, controlled application. quimidroga.comhmroyal.com |
| Plasticizer | Dipropylene Glycol Dibenzoate, Citrate Esters | Increase polymer chain mobility, lower Tg. turkchem.netspecialchem.com | Enhanced flexibility, increased impact resistance, reduced brittleness. specialchem.com |
| Toughening Agent | Rubber particles (e.g., Acrylonitrile-Butadiene-Styrene) | Absorb and dissipate impact energy. | Significantly improved impact strength and peel resistance. |
| Adhesion Promoter | Silane coupling agents | Improve chemical bonding to specific substrates. | Enhanced bond strength and durability, especially on glass or metal surfaces. |
Strategies for Rheological Control and Curing Profile Modification
Controlling the flow properties (rheology) and the speed of cure is fundamental to the successful application of this compound adhesives. These two characteristics are often interdependent and are managed through careful formulation with specific additives and control of environmental conditions. quimidroga.comincurelab.com
Rheological Control is primarily achieved by incorporating thickeners or rheology modifiers. As discussed previously, additives like fumed silica and various polymers (e.g., PMMA) increase the viscosity of the monomer. google.comdegacryl.com Specialized rheology modifiers, such as amide-based organic thixotropes, can provide excellent sag resistance with minimal impact on extrusion or application force. elementis.com This allows for precise control over the adhesive's behavior during application, from preventing dripping on vertical surfaces to ensuring a consistent bond line thickness. hmroyal.comspecialchem.com
Curing Profile Modification involves either slowing down (inhibiting) or speeding up (accelerating) the anionic polymerization reaction.
Inhibition/Slowing Cure: Cyanoacrylate monomers are stabilized with small amounts of acidic compounds, such as sulfur dioxide or various sulfonic acids, to prevent premature polymerization in the container. quora.com By carefully controlling the type and amount of acidic stabilizer, the "open time" of the adhesive can be extended, allowing for more precise positioning of parts before the bond sets. quora.com Lower temperatures and low humidity will also slow the curing process. incurelab.comadhesiveguru.com
Acceleration/Speeding Cure: The cure speed can be dramatically increased by using accelerators, also known as activators. adhesiveguru.comhnnewmaterial.com These are typically weak bases (e.g., amines) dissolved in a solvent, which are applied to one of the substrates before the adhesive. hnnewmaterial.com The accelerator neutralizes the acidic stabilizer and provides a high concentration of initiating species, leading to a near-instant cure. hnnewmaterial.com Higher humidity and elevated temperatures also accelerate the polymerization reaction. incurelab.com
The table below summarizes strategies for controlling the rheology and curing characteristics of this compound.
| Control Strategy | Method/Additive | Effect on Rheology | Effect on Curing Profile |
| Increase Viscosity | Addition of PMMA or other methacrylic resins. google.comgoogle.com | Increases viscosity, gel-like consistency. | Can slightly slow cure by impeding monomer diffusion. |
| Induce Thixotropy | Addition of fumed silica or organic thixotropes. elementis.com | Shear-thinning behavior; high viscosity at rest, lower viscosity under stress. hmroyal.com | Minimal direct effect on reaction kinetics. |
| Retard Cure / Increase Open Time | Addition of acidic stabilizers (e.g., sulfonic acids). quora.com | No significant effect. | Slows the onset of polymerization, increases fixture time. incurelab.com |
| Accelerate Cure | Use of a basic activator (e.g., amine-based spray). adhesiveguru.comhnnewmaterial.com | No significant effect. | Dramatically reduces fixture time to near-instantaneous. hnnewmaterial.com |
| Environmental Control | Increase ambient humidity or temperature. incurelab.com | No significant effect. | Accelerates the curing reaction. adhesiveguru.com |
| Environmental Control | Decrease ambient humidity or temperature. incurelab.com | No significant effect. | Slows the curing reaction. incurelab.com |
Analytical Methodologies for Pentyl 2 Cyanoacrylate Research
Chromatographic Techniques for Monomer and Polymer Analysis (e.g., GC, HPLC)
Chromatographic techniques are fundamental in the analysis of pentyl 2-cyanoacrylate and its polymer, allowing for the separation and quantification of various components. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods used for these purposes.
Gas Chromatography (GC) is a powerful tool for assessing the purity of alkyl 2-cyanoacrylate monomers and identifying any impurities that may be present. dtic.mil A study on the gas-liquid chromatography of n-alkyl cyanoacrylates demonstrated that this technique offers a rapid and accurate means of determining monomer purity. dtic.mil In a typical GC analysis of alkyl cyanoacrylates, a silicone-based column is used, and detection is often performed with a flame ionization detector (FID). dtic.mil The retention time of this compound would be expected to be longer than that of its lower alkyl homologues, such as butyl or propyl 2-cyanoacrylate, due to its higher boiling point. dtic.mil It has been noted that under the conditions of gas chromatographic analysis, polymerized cyanoacrylates can depolymerize to yield the corresponding monomer, which is an important consideration when analyzing polymer samples. dtic.milnih.gov
The following table illustrates the relative retention volumes for a homologous series of n-alkyl cyanoacrylates, which can be used to estimate the retention behavior of this compound.
Table 1: Relative Retention Volumes of n-Alkyl Cyanoacrylates
| Compound | Relative Retention Volume |
|---|---|
| Methyl 2-cyanoacrylate | 0.48 |
| Ethyl 2-cyanoacrylate | 0.56 |
| n-Propyl 2-cyanoacrylate | 0.73 |
| n-Butyl 2-cyanoacrylate | 1.00 |
| n-Amyl 2-cyanoacrylate | 1.40 |
| n-Hexyl 2-cyanoacrylate | 1.98 |
| n-Heptyl 2-cyanoacrylate | 2.79 |
| n-Octyl 2-cyanoacrylate | 4.01 |
Data adapted from a study on the gas-liquid chromatography of alkyl alpha cyanoacrylates. dtic.mil The retention volume of n-Butyl Cyanoacrylate is assigned a relative value of 1.00.
High-Performance Liquid Chromatography (HPLC) is another valuable technique, particularly for the analysis of non-volatile components or thermally sensitive compounds. HPLC can be used to quantify stabilizers and other additives in cyanoacrylate formulations. dcu.ie For the analysis of the polymer, HPLC in the size-exclusion mode (SEC/GPC) is the method of choice for determining molecular weight and polydispersity, which will be discussed in section 8.4.
Spectroscopic Characterization of this compound and Poly(this compound) (e.g., IR, Raman, XPS)
Spectroscopic techniques are indispensable for elucidating the chemical structure of both the monomer and the resulting polymer.
Infrared (IR) and Raman Spectroscopy are used to identify functional groups and to monitor the polymerization process. In the IR spectrum of this compound monomer, characteristic peaks for the C=C double bond (around 1616 cm⁻¹), the C≡N (nitrile) group, and the C=O (ester) group (around 1735 cm⁻¹) would be expected. researchgate.net Upon polymerization, the peak corresponding to the C=C double bond disappears, providing a clear indication of the conversion of monomer to polymer. researchgate.net The C=O stretching peak in the polymer typically shifts to a higher wavenumber (around 1743 cm⁻¹) compared to the monomer. researchgate.net
Raman spectroscopy is particularly well-suited for monitoring the polymerization kinetics of cyanoacrylates. nih.govresearchgate.netnih.gov The C=C double bond in the monomer gives a strong Raman signal, and its decrease in intensity can be used to quantify the degree of conversion during polymerization. kpi.ua Studies on n-butyl cyanoacrylate have shown that Raman spectroscopy can effectively track both the fast initial phase and a subsequent slower phase of polymerization. nih.govresearchgate.netnih.gov
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface of the polymer. semanticscholar.org For poly(this compound), XPS would be used to confirm the presence of carbon, nitrogen, and oxygen in the expected stoichiometric ratios. High-resolution spectra of the C 1s, O 1s, and N 1s regions would allow for the identification of the different chemical environments of these atoms, such as the C-C, C-O, C=O, and C≡N bonds. casaxps.comscivisionpub.com
Thermal Analytical Techniques for Polymer Characterization (e.g., DSC, TGA)
Thermal analysis techniques are crucial for understanding the thermal properties and stability of poly(this compound).
Differential Scanning Calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), if the polymer is semi-crystalline. For amorphous polymers like most poly(alkyl cyanoacrylates), the Tg is a key characteristic. DSC can also provide information on the heat of polymerization.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is used to determine the thermal stability and degradation profile of poly(this compound). Studies on similar poly(alkyl cyanoacrylates) have shown that thermal degradation often occurs in a single step and involves depolymerization back to the monomer. tandfonline.comresearchgate.net For instance, research on n-butyl and octyl cyanoacrylate blends indicated that degradation begins around 160°C and is complete between 200 and 250°C. tandfonline.com
The following table summarizes typical thermal degradation data for a related poly(alkyl cyanoacrylate).
Table 2: Thermal Degradation Profile of a Poly(alkyl cyanoacrylate)
| Parameter | Temperature (°C) |
|---|---|
| Onset of Degradation | ~160 |
| Completion of Degradation | 200 - 250 |
Data is analogous to findings for n-butyl and 2-octyl cyanoacrylate blends. tandfonline.com
Techniques for Molecular Weight and Polydispersity Determination (e.g., GPC)
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. nih.gov GPC separates polymer molecules based on their hydrodynamic volume in solution. nih.gov From the GPC data, various molecular weight averages can be calculated, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI provides a measure of the breadth of the molecular weight distribution. For poly(alkyl cyanoacrylates), the molecular weight can vary significantly depending on the polymerization conditions. Research on poly(alkyl cyanoacrylate) nanoparticles has reported number-average molecular weights in the range of 48,000–53,000 g/mol . nih.gov
Quantification of Stabilizers and Residual Monomers
To ensure the stability and performance of this compound adhesives, stabilizers are added to prevent premature polymerization. raajournal.com Common stabilizers include free-radical inhibitors (e.g., hydroquinone (B1673460), butylated hydroxyanisole) and anionic polymerization inhibitors (e.g., sulfur dioxide, various acids). google.com The quantification of these stabilizers is essential for quality control. HPLC is a suitable technique for the analysis of many common stabilizers.
The presence of residual monomer in the final polymer product can affect its properties and biocompatibility. Gas chromatography is a highly sensitive method for the quantification of residual alkyl 2-cyanoacrylate monomers. nih.gov The methodology would involve dissolving the polymer in a suitable solvent, followed by direct injection into the GC or a headspace analysis.
Theoretical and Computational Studies of Pentyl 2 Cyanoacrylate Systems
Theoretical and computational chemistry offers powerful tools for understanding the complex behaviors of pentyl 2-cyanoacrylate at a molecular level. These methods provide insights that are often inaccessible through experimental techniques alone, spanning from the initial polymerization reactions to the final adhesive properties of the bulk polymer. By simulating molecular interactions, researchers can predict material properties, elucidate reaction mechanisms, and guide the development of new and improved cyanoacrylate-based technologies.
Research Applications of Pentyl 2 Cyanoacrylate Based Materials
Industrial and Consumer Adhesive Technologies in Research
Pentyl 2-cyanoacrylate is utilized in the formulation of instant adhesives for both industrial and consumer applications, valued for its rapid bonding capabilities with a variety of materials upon exposure to moisture. lookchem.com Research into alkyl 2-cyanoacrylate adhesives, as a class, has been extensive, focusing on optimizing properties such as bond strength, cure speed, and thermal stability for diverse substrates like metals, plastics, and rubbers. raajournal.compcbiochemres.commasterbond.com These adhesives are one-component systems that cure at room temperature without the need for heat or catalysts, making them suitable for high-speed production lines and everyday repairs. raajournal.commasterbond.com
Forensic Science: Latent Fingerprint Development Research
In forensic science, the cyanoacrylate fuming method is a well-established technique for the visualization of latent fingerprints on non-porous surfaces. nih.govairscience.comsoinc.org The process involves the exposure of suspected items to cyanoacrylate vapor, which polymerizes on the moisture and other components present in the fingerprint residue, forming a stable, white polymer deposit along the friction ridges. airscience.comsoinc.org
The development of latent fingerprints through cyanoacrylate fuming is a three-stage process that results in the formation of a visible polymer. fingerprintexpert.in The initial step involves the reaction of cyanoacrylate ester monomers with initiators present in the fingerprint residue. fingerprintexpert.in This is followed by the addition of more monomers from the vapor phase to the initial monomer-residue complex, leading to the growth of a polymer chain. fingerprintexpert.in The final stage is the termination of the polymer chain. fingerprintexpert.in
The polymerization is an anionic process initiated by weak bases found in fingerprint residue, such as amino acids and fatty acids, in the presence of moisture. nih.govsoinc.org The electron-withdrawing nature of the cyano and carboxyl groups on the cyanoacrylate monomer makes it highly reactive to these initiators. nih.govcrime-scene-investigator.net Research has shown that the carboxylate moiety is a primary initiator, with a basic environment inhibiting the termination of the polymer chain and an acidic environment promoting it. nih.gov While water is a necessary component for the reaction, it is not considered the primary initiator. nih.gov
Studies comparing different alkyl 2-cyanoacrylate monomers have been conducted to assess their effectiveness in fingerprint development on various surfaces. nih.gov
The quality of fingerprints developed using cyanoacrylate fuming is dependent on several factors, including temperature, humidity, and fuming time. Research has been conducted to determine the optimal conditions for the enhancement of latent prints.
Controlled high humidity is a commonly recommended condition for the fuming process. fingerprintexpert.in The temperature at which fuming occurs also plays a critical role. Studies have shown that lowering the temperature of the substrate containing the latent print can improve the quality and the amount of polymer formed. crime-scene-investigator.net The optimal temperature for fuming fresh latent prints has been identified as being between 8-10°C. crime-scene-investigator.net However, considering the heat from the cyanoacrylate fumes, the optimal fuming temperature is suggested to be between 10 and 15°C. crime-scene-investigator.net Pre-treating latent prints with substances like acetic acid or ammonia (B1221849) vapors can also enhance the polymer formation by influencing the acidic or basic nature of the initiators in the residue. fingerprintexpert.in
Table 1: Optimized Fuming Conditions for Latent Print Enhancement
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Temperature of Substrate | 8-15°C | Lower temperatures can enhance the efficiency of initiators in the fingerprint residue, leading to improved polymer formation. crime-scene-investigator.net |
| Relative Humidity | 60-80% | Sufficient moisture is necessary for the anionic polymerization of cyanoacrylate to occur effectively. fingerprintexpert.in |
| Pre-treatment Vapors | Acetic Acid or Ammonia | These vapors can favorably influence the acidic or basic initiators within the fingerprint residue, potentially leading to better polymer growth. fingerprintexpert.in |
A crucial area of research is the effect of cyanoacrylate fuming on other forensic examination techniques that may be applied to the same evidence. Studies have investigated the compatibility of fuming with subsequent DNA analysis and chemical analysis of drug residues.
Research indicates that cyanoacrylate fuming does not significantly interfere with the recovery and subsequent analysis of DNA. nih.govnih.gov One study found that fuming had no measurable effect on the success of DNA analysis from post-blast pipe bomb fragments. nih.gov However, the DNA extraction method can influence the results, with some kits showing negligible effects of fuming on genetic typing. nih.gov It has been noted that the cyanoacrylate polymer can encapsulate the cells, and therefore the analyst needs to be aware that fuming has occurred to properly break the polymer shell and access the DNA. guardian-forensics.org
Regarding the chemical analysis of other substances, studies have shown that cyanoacrylate fuming does not impede the detection of drugs of abuse. For example, the presence of the cyanoacrylate polymer did not interfere with the identification of substances like codeine, cocaine, and amphetamine using Raman spectroscopy. nih.gov However, fuming can have a detrimental effect on the subsequent enhancement of fingermarks in blood when using certain protein stains, though this can be mitigated by the choice of staining formulation. researchgate.net
Table 2: Impact of Cyanoacrylate Fuming on Subsequent Forensic Analyses
| Subsequent Analysis | Impact of Fuming | Key Findings |
|---|---|---|
| DNA Analysis | Generally low to negligible impact | Fuming does not typically hinder DNA recovery or profiling, but the extraction method is an important consideration. nih.govnih.gov The polymer may need to be broken to access the DNA. guardian-forensics.org |
| Drug Residue Analysis (Raman Spectroscopy) | No significant interference | The presence of the cyanoacrylate polymer does not prevent the identification of various drugs of abuse. nih.gov |
| Blood Enhancement (Protein Stains) | Potential for interference | Fuming can hinder the effectiveness of some water-based protein stains for blood enhancement, but methanol-based formulations can overcome this. researchgate.net |
Biomaterials Research and Development (non-human clinical)
Development of Bio-Inspired Adhesives and Sealants
The development of new medical adhesives is increasingly drawing inspiration from nature, particularly from organisms that have mastered adhesion in wet environments, such as marine mussels. nih.govresearchgate.net Research in this area focuses on combining the adhesive chemistry of these natural systems with synthetic components to create novel biomaterials. One approach involves modifying molecules like 3,4-dihydroxy-L-phenylalanine (DOPA), the amino acid responsible for the adhesive properties of mussel proteins, with cyanoacrylate groups. nih.govresearchgate.net
In one study, DOPA-like molecules were modified with cyanoacrylates and copolymerized to create synthetic, water-borne medical adhesives. nih.govresearchgate.net The goal was to mimic the underwater bonding mechanisms of mussels for applications in repairing wet living tissues. nih.govresearchgate.net Although this specific study utilized ethyl 2-cyanoacrylate, the principle of incorporating a cyanoacrylate moiety into a bio-inspired polymer backbone is broadly applicable. researchgate.net The use of this compound in such a system could potentially offer enhanced flexibility and slower degradation compared to its shorter-chain ethyl counterpart, properties that are often desirable in medical adhesives. nih.gov The overarching goal of this research is to develop strong, biocompatible, and biodegradable adhesives that outperform traditional options. nih.gov
Tissue Engineering Scaffolds and Matrices from Poly(cyanoacrylates)
Poly(alkyl cyanoacrylates) (PACAs) are recognized as biodegradable and biocompatible synthetic polymers suitable for creating scaffolds in tissue engineering. mdpi.com These scaffolds are three-dimensional structures designed to support cell proliferation and migration, mimicking the natural extracellular matrix to facilitate the regeneration of damaged tissues. mdpi.com
Research has demonstrated the design of nano-fibrous scaffolds based on poly(butyl cyanoacrylate) (PBCA) using techniques like electrospinning. mdpi.com These scaffolds can be engineered to mimic the hierarchical structure of tissues like tendons. In one study, PBCA was synthesized and electrospun to produce aligned nanofibers, which were then doped with copper oxide nanoparticles and caseinphosphopeptides to improve tissue healing potential. mdpi.com The polymer concentration was found to be a critical parameter affecting the morphology and uniformity of the nanofibers. mdpi.com
While this research was conducted with the butyl variant, the chemical similarities among PACAs suggest that poly(this compound) could also be a viable candidate for developing such tissue engineering matrices. The slightly longer pentyl side chain might influence the polymer's mechanical properties and degradation rate, offering a way to fine-tune the scaffold's characteristics for specific tissue regeneration applications.
Controlled Release Systems based on Poly(this compound)
Poly(alkyl cyanoacrylate) nanoparticles have been a subject of intense research for over three decades as colloidal carriers for controlled drug delivery. taylorfrancis.com The interest in these polymers stems from their biodegradability, biocompatibility, and the relative ease with which they can be formulated into nanoparticles capable of entrapping a wide range of bioactive molecules, from small drugs to peptides and proteins. taylorfrancis.com
The general mechanism involves the polymerization of alkyl cyanoacrylate monomers into a polymer matrix that encapsulates the therapeutic agent. The degradation of the polymer in the physiological environment leads to the gradual release of the entrapped drug over time. The length of the alkyl side chain is a key factor that influences the degradation rate of the nanoparticles and, consequently, the drug release profile. nih.gov Longer alkyl chains, such as butyl, octyl, and isohexyl, generally result in slower polymer degradation and more sustained release. nih.govtaylorfrancis.comnih.gov
Studies have investigated various PACA nanoparticles, including poly(butyl cyanoacrylate) and poly(octyl cyanoacrylate), for delivering anti-cancer drugs and peptides like octreotide (B344500). nih.govnih.gov For example, poly(isobutyl cyanoacrylate) nanocapsules were used for the subcutaneous and peroral delivery of octreotide in rats, demonstrating a sustained suppression of insulin (B600854) secretion over 48 hours. nih.gov Based on these established principles, poly(this compound) would be expected to form effective nanoparticle-based controlled release systems. Its degradation rate and release kinetics would likely fall between those of poly(butyl cyanoacrylate) and poly(octyl cyanoacrylate), offering another option for tailoring drug delivery systems to specific therapeutic needs.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| Butyl 2-cyanoacrylate |
| n-butyl-2-cyanoacrylate |
| Isobutyl cyanoacrylate |
| Poly(butyl cyanoacrylate) (PBCA) |
| Octyl 2-cyanoacrylate |
| 2-octyl-cyanoacrylate |
| Poly(octyl cyanoacrylate) |
| Ethyl 2-cyanoacrylate |
| Isohexyl cyanoacrylate |
| 3,4-dihydroxy-L-phenylalanine (DOPA) |
| Copper oxide |
| Caseinphosphopeptides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
